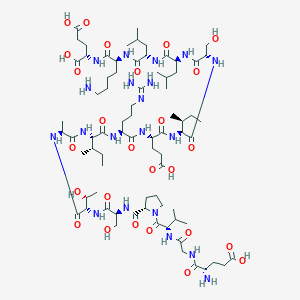![molecular formula C8H7N3O3 B151747 2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol CAS No. 127025-81-4](/img/structure/B151747.png)
2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol is a chemical compound that has garnered attention in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C10H7N3O3. This compound has been synthesized using different methods and has been studied for its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. It may also work by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical And Physiological Effects
Studies have shown that 2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol has a low toxicity profile and does not cause any significant biochemical or physiological effects in the body. However, further studies are needed to fully understand the safety and toxicity of this compound.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol in lab experiments is its availability and low cost. It can be easily synthesized using simple methods and is readily available in the market. However, one of the limitations is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol. One of the major areas of research is in the field of medicinal chemistry, where this compound has shown promising results as an anticancer and antibacterial agent. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases. Other future directions include the synthesis of analogs and derivatives of this compound to improve its efficacy and safety profile.
Synthesis Methods
The synthesis of 2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol has been accomplished using different methods. One of the commonly used methods involves the reaction of 2-methyl-4-nitroaniline with salicylaldehyde in the presence of a catalyst. This reaction yields the desired compound as a yellow crystalline solid. Other methods involve the use of different aldehydes and amines to produce similar compounds.
Scientific Research Applications
2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol has been studied for its potential applications in various fields of scientific research. One of the major applications is in the field of medicinal chemistry. This compound has been found to exhibit anticancer, antibacterial, and antifungal activities. It has also been studied for its potential use in the treatment of Alzheimer's disease.
properties
CAS RN |
127025-81-4 |
|---|---|
Product Name |
2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol |
Molecular Formula |
C8H7N3O3 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
2-methyl-4-nitro-1H-benzimidazol-5-ol |
InChI |
InChI=1S/C8H7N3O3/c1-4-9-5-2-3-6(12)8(11(13)14)7(5)10-4/h2-3,12H,1H3,(H,9,10) |
InChI Key |
SOUBKSMZFMZBFH-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C=CC(=C2[N+](=O)[O-])O |
Canonical SMILES |
CC1=NC2=C(N1)C=CC(=C2[N+](=O)[O-])O |
synonyms |
1H-Benzimidazol-5-ol,2-methyl-4-nitro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















